4-Chlorophenyl Substituent Confers Superior Cytotoxic Potency Versus Hydrogen or Methoxy at R1
In a head-to-head series of N-pyridinyl-2-(6-arylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives sharing the 4-chlorophenyl core motif of CAS 897457-75-9, the 4-chlorophenyl-substituted compound 5f (R1 = Cl) exhibited an IC50 of 13.0 µM against MDA-MB-231 breast cancer cells, representing a 1.75-fold improvement over the unsubstituted phenyl analog 5a (R1 = H, IC50 = 27.1 µM) and a 3.98-fold improvement over the 4-methoxyphenyl analog 5h (R1 = OCH3, IC50 = 51.8 µM) [1]. This quantitative ranking—Cl >> H > OCH3—establishes the 4-chlorophenyl group as the optimal aryl substituent within this scaffold for MDA-MB-231 cytotoxicity.
| Evidence Dimension | Cytotoxic potency (IC50) against MDA-MB-231 human breast adenocarcinoma cells |
|---|---|
| Target Compound Data | Not directly measured; class-level inference from 4-chlorophenyl analog 5f: IC50 = 13.0 ± 0.2 µM |
| Comparator Or Baseline | 5a (R1 = H): IC50 = 27.1 ± 0.4 µM; 5h (R1 = OCH3): IC50 = 51.8 ± 0.8 µM |
| Quantified Difference | 1.75-fold more potent than H analog; 3.98-fold more potent than OCH3 analog |
| Conditions | MDA-MB-231 human breast adenocarcinoma cell line; MTT assay; sorafenib as positive control (IC50 = 5.2 µM) |
Why This Matters
For screening libraries targeting breast cancer cell lines, the 4-chlorophenyl substitution provides a measurable potency advantage over other aryl variants, making CAS 897457-75-9 a structurally justified selection for oncology-focused compound collections.
- [1] Ding, H.; Chen, Z.; Zhang, C.; Xin, T.; Wang, Y.; Song, H.; Jiang, Y.; Chen, Y.; Xu, Y.; Tan, C. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Molecules 2012, 17, 4703–4716. View Source
